N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide
Description
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide |
InChI |
InChI=1S/C10H14ClN3/c1-3-14(8-12-2)7-9-4-5-10(11)13-6-9/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
VIYVORSDSKORDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C=NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine, which is reacted with formaldehyde and methylamine to form N-[(6-chloropyridin-3-yl)methyl]methylamine[][1].
Alkylation: The resulting N-[(6-chloropyridin-3-yl)methyl]methylamine is then subjected to alkylation using ethyl iodide under basic conditions to yield N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide[][1].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group at position 3 is central to the compound’s reactivity, enabling classic acid-derived transformations:
Esterification
The carboxylic acid can be esterified under acidic or silylating conditions. For example, in the synthesis of analogous quinolones, N,O-bis(trimethylsilyl)acetamide (BSA) is used to silylate the acid group, facilitating reaction with alcohols in toluene at 105–115°C to form esters .
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Toluene, BSA, 105–115°C, 0.5 h | 82% |
Hydrolysis
The ester derivatives of this compound undergo alkaline hydrolysis to regenerate the carboxylic acid. For instance, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester is hydrolyzed using aqueous NaOH or KOH under reflux to yield the free acid .
Amidation
Amidation reactions with amines or hydrazines are feasible, though direct experimental data for this specific compound is limited. Patents describe analogous quinolones forming amides via coupling reagents like EDC/HOBt .
Ethylamino Group Reactivity
The ethylamino substituent at position 7 participates in nucleophilic and alkylation reactions:
Acylation
The ethylamino group reacts with acylating agents (e.g., acetic anhydride) to form N-acetyl derivatives . For example, triethylorthoformate and acetic anhydride at 150°C modify amino groups in related quinolones .
| Reaction | Conditions | Product |
|---|---|---|
| Acylation | Ac₂O, 150°C, 2 h | N-Acetylated derivative |
Alkylation
Alkylation with alkyl halides or epoxides can extend the ethylamino chain, though specific examples for this compound are not documented. Piperazine-containing analogs show similar reactivity .
Fluoro Group Reactivity
The fluoro substituent at position 6 is typically inert under mild conditions but can undergo nucleophilic aromatic substitution (NAS) under harsh alkaline or acidic environments. For example, fluoroquinolones react with piperazine derivatives at elevated temperatures (80–180°C) in polar aprotic solvents like DMSO .
| Reaction | Conditions | Application |
|---|---|---|
| NAS with Piperazine | DMSO, 80–180°C, 12–18 h | Antibacterial analog synthesis |
Fluorination
Electrophilic fluorination (e.g., using Selectfluor™) at position 6 is critical for bioactivity .
Piperazine/Amine Substitution
Replacement of the 7-chloro group with ethylamino or piperazine occurs via nucleophilic substitution under reflux .
Interaction Studies and Pharmacological Relevance
While not direct chemical reactions, interaction studies reveal:
Scientific Research Applications
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound disrupts normal neural transmission, leading to its biological effects . This mechanism is similar to other neonicotinoid compounds, which are known for their neurotoxic properties .
Comparison with Similar Compounds
Key Structural Differences
The target compound differs from common neonicotinoids and their metabolites in its substitution pattern:
- Acetamiprid (N-[(6-chloropyridin-3-yl)methyl]-N′-cyano-N-methylethanimidamide): Contains a cyano (-C≡N) group at the N′-position and a methyl group at the N-position .
- Nitenpyram: Features a nitro (-NO₂) group and ethyl substituents .
- Target Compound: Replaces the cyano group (in acetamiprid) with a methyl group at N′-position and retains an ethyl group at N-position.
Physicochemical Properties
A comparison of key properties is extrapolated from structural analogs (Table 1):
Table 1: Comparative Physicochemical Properties
Key Inferences :
- The ethyl group in the target compound likely enhances lipophilicity compared to acetamiprid, reducing water solubility but increasing membrane permeability .
- Absence of a nitro or cyano group may reduce binding affinity to insect nicotinic acetylcholine receptors, altering insecticidal activity .
Metabolic and Environmental Behavior
Degradation Pathways
- Nitenpyram Degradation : Produces intermediates like N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxyacetimidamide and N-((6-chloropyridin-3-yl)methyl)ethanamine via microbial action (e.g., Ochrobactrum sp. strain DF-1) . These metabolites undergo hydroxylation, deamination, or ring-opening reactions.
- Acetamiprid Degradation: Yields N-[(6-chloropyridin-3-yl)methyl]-N′-cyanoethanimidamide (demethylated form) through hydrolysis .
Comparison with Target Compound :
- The target compound’s ethyl and methyl substituents may slow degradation compared to acetamiprid, as cyano groups are more reactive .
Insecticidal Efficacy
- Acetamiprid: A broad-spectrum neonicotinoid with high efficacy against aphids and whiteflies .
- Nitenpyram : Used for flea control in veterinary medicine due to rapid action .
- Target Compound : The ethyl-methyl substitution may reduce systemic uptake in plants compared to acetamiprid, limiting its utility as an insecticide. However, it could serve as a metabolite or degradation product in environmental remediation .
Toxicity Profile
- Neonicotinoids like acetamiprid exhibit low mammalian toxicity but harm non-target insects (e.g., bees) .
Biological Activity
N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of insecticidal properties and its implications in environmental studies. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C₉H₁₃ClN₄
- Molecular Weight : 200.68 g/mol
- CAS Number : 120739-62-0
This compound is categorized as a neonicotinoid. Neonicotinoids are known for their neurotoxic effects on insects, acting as agonists at nicotinic acetylcholine receptors (nAChRs). This leads to overstimulation of the nervous system, resulting in paralysis and death of the target insect species .
Insecticidal Activity
Research indicates that this compound exhibits significant insecticidal activity against a range of pest species. For example, studies have demonstrated its effectiveness against common agricultural pests such as aphids and whiteflies. The mode of action involves binding to nAChRs, which disrupts normal neurotransmission .
Environmental Impact
Neonicotinoids, including this compound, have raised concerns regarding their environmental impact, particularly on non-target species such as pollinators. Studies have shown that exposure can lead to adverse effects on honey bee populations, including impaired foraging behavior and increased mortality rates .
Case Studies
-
Impact on Non-target Species :
A study conducted by Pisa et al. (2015) examined the effects of neonicotinoids on honey bees. It was found that exposure to this compound resulted in significant behavioral changes and increased susceptibility to pathogens . -
Aquatic Toxicity :
Research by Shinya et al. (2023) investigated the effects of this compound on amphibian species. The study revealed that exposure led to developmental abnormalities and increased mortality rates in tadpoles, highlighting the need for careful management of neonicotinoid use in agricultural practices .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other neonicotinoids:
| Compound Name | Target Pests | Mode of Action | Environmental Impact |
|---|---|---|---|
| This compound | Aphids, Whiteflies | nAChR Agonist | High impact on pollinators |
| Imidacloprid | Cockroaches, Fleas | nAChR Agonist | Moderate impact on bees |
| Clothianidin | Various pests | nAChR Agonist | High impact on aquatic life |
Research Findings
Recent studies have underscored the importance of understanding the pharmacokinetics and toxicity profiles of neonicotinoids. For instance, a review highlighted that while these compounds are effective against pests, their persistence in the environment poses risks to biodiversity .
Q & A
Q. How can the molecular structure of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide be determined using X-ray crystallography?
- Methodological Answer : X-ray crystallography remains the gold standard for resolving molecular structures. For this compound, single-crystal diffraction data should be collected using synchrotron radiation or laboratory X-ray sources. Refinement can be performed using SHELXL for small-molecule crystallography, which optimizes parameters like bond lengths, angles, and thermal displacement . Visualization tools like ORTEP-3 enable graphical representation of the electron density map and molecular geometry, ensuring accurate interpretation of stereochemistry and intermolecular interactions .
Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is ideal. For example, reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) achieves separation. MS detection in positive ion mode ([M+H]+) enhances sensitivity. Retention times and fragmentation patterns (e.g., m/z 604 [M+H]+) should be cross-validated against reference standards .
Q. What are the primary microbial degradation pathways for this compound?
- Methodological Answer : White-rot fungi (e.g., Phanerochaete sordida YK-624) degrade this compound via cytochrome P450-mediated oxidation. Key steps include:
- N-dealkylation : Removal of ethyl or methyl groups.
- Hydroxylation : Addition of hydroxyl groups to the pyridine ring.
- Nitro-reduction : Conversion of nitroguanidine moieties to urea derivatives.
Metabolites like (E)-N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N'-hydroxyacetimidamide (CPMHA) can be identified using high-resolution ESI-MS and NMR .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolite identification during degradation studies?
- Methodological Answer : Conflicting metabolite data (e.g., hydroxylated vs. dealkylated products) require orthogonal validation:
High-resolution mass spectrometry (HRMS) : Confirm exact masses (e.g., m/z 755 [M+H]+ vs. m/z 604 [M+H]+) .
Isotopic labeling : Use deuterated analogs to track metabolic transformations.
Inhibitor studies : Add cytochrome P450 inhibitors (e.g., piperonyl butoxide) to isolate enzymatic pathways .
Comparative NMR : Compare chemical shifts (δ) of isolated metabolites with synthetic standards .
Q. What methodological considerations are critical when optimizing HPLC and LCMS parameters for analyzing this compound?
- Methodological Answer :
- Column selection : Use a C18 column with 2.6 µm particle size for high-resolution separation.
- Ionization efficiency : Adjust source temperature (300–400°C) and capillary voltage (3–4 kV) to enhance [M+H]+ signals .
- Mobile phase additives : 0.1% formic acid improves peak symmetry and ionization.
- Data-dependent acquisition (DDA) : Trigger MS/MS on precursor ions >10,000 intensity for structural elucidation .
Q. How can crystallographic data be used to validate synthetic impurities or polymorphic forms?
- Methodological Answer :
- Rietveld refinement : Analyze powder X-ray diffraction (PXRD) data to identify polymorphic impurities.
- Thermal displacement parameters : Anomalous values in SHELXL outputs (e.g., Ueq > 0.1 Ų) may indicate disordered solvent molecules or lattice defects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to distinguish between crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
